molecular formula C17H19N5O2S B6040623 N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide

Cat. No.: B6040623
M. Wt: 357.4 g/mol
InChI Key: HNRJQTLIHUESGF-UHFFFAOYSA-N
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Description

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The thiophene and pyridine rings are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the oxadiazole, thiophene, and pyridine rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11(2)17-21-15(22-24-17)9-20-16(23)13-3-4-14(19-8-13)18-7-12-5-6-25-10-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRJQTLIHUESGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CNC(=O)C2=CN=C(C=C2)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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